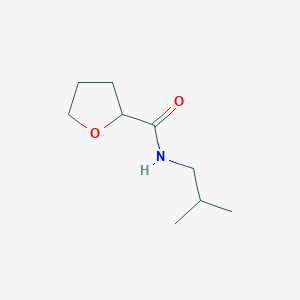![molecular formula C14H16N2O B7540124 N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7540124.png)
N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known by the name 'CCT251545' and is a potent inhibitor of the protein kinase PAK4.
Wirkmechanismus
N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide is a potent inhibitor of the protein kinase PAK4. PAK4 is a serine/threonine kinase that plays a critical role in various cellular processes such as cell proliferation, migration, and survival. By inhibiting PAK4, N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide disrupts these cellular processes and leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. Additionally, N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide has also been found to inhibit the migration and invasion of cancer cells by targeting the Rho GTPase pathway.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide has several advantages for lab experiments. It is a potent inhibitor of PAK4 and has been shown to have significant anti-cancer activity in various cancer cell lines. Additionally, N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide is relatively easy to synthesize and can be obtained in a pure form through simple purification techniques such as column chromatography or recrystallization.
However, there are also limitations for lab experiments involving N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide. It is a relatively new compound and its long-term effects on human health are not yet fully understood. Additionally, N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide has been found to be highly toxic to normal cells at high concentrations, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide. One potential direction is to study its potential applications in combination therapy with other anti-cancer drugs. Another direction is to investigate its potential applications in other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to understand the long-term effects of N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide on human health and to develop safer and more effective derivatives of this compound.
Synthesemethoden
The synthesis of N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide involves the reaction of 4-bromo-2-cyanobenzyl bromide with cyclopropanecarboxamide in the presence of a base such as potassium carbonate or sodium hydride. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is then purified by column chromatography or recrystallization to obtain a pure form of N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide has been extensively studied for its potential applications in cancer research. It has been found to inhibit the growth and proliferation of cancer cells by targeting the protein kinase PAK4, which is known to play a critical role in the development and progression of cancer. Additionally, N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide has also been studied for its potential applications in neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-14(2,9-15)11-5-7-12(8-6-11)16-13(17)10-3-4-10/h5-8,10H,3-4H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUMZPYJHLCBIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(C=C1)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

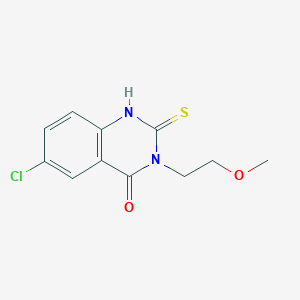
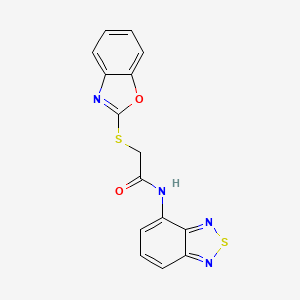
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B7540048.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B7540059.png)
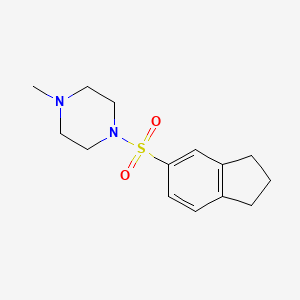
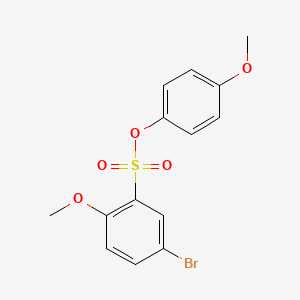
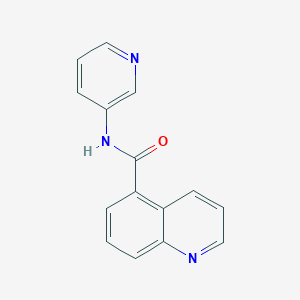
![N-(1-adamantyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7540081.png)
![[4-(1-Benzyl-2,5-dimethylpyrrole-3-carbonyl)piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7540091.png)
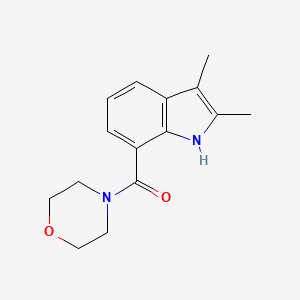
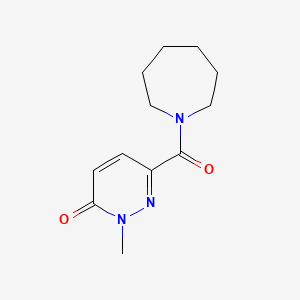
![3-methyl-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzenesulfonamide](/img/structure/B7540111.png)
![Cyclopropyl-[4-(1,3,5-trimethylpyrazole-4-carbonyl)piperazin-1-yl]methanone](/img/structure/B7540117.png)
